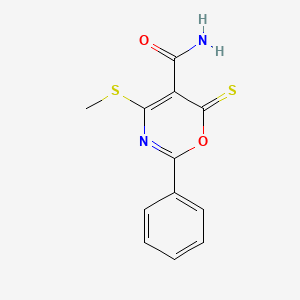
6H-1,3-Oxazine-5-carboxamide, 4-(methylthio)-2-phenyl-6-thioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-1,3-Oxazine-5-carboxamide, 4-(methylthio)-2-phenyl-6-thioxo- is a complex organic compound known for its unique chemical structure and properties This compound belongs to the oxazine family, characterized by a six-membered heterocyclic ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-1,3-Oxazine-5-carboxamide, 4-(methylthio)-2-phenyl-6-thioxo- typically involves multi-step organic reactions. One common method includes the reaction of ethyl 3-amino-4,4,4-trifluorocrotonate with phosgeniminium chlorides to yield 2-dialkylamino-4-trifluoromethyl-1,3-oxazin-6-ones . Another approach involves the action of chlorinating agents on N-acyl derivatives of ethyl 3-amino-4,4,4-trifluorocrotonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6H-1,3-Oxazine-5-carboxamide, 4-(methylthio)-2-phenyl-6-thioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
6H-1,3-Oxazine-5-carboxamide, 4-(methylthio)-2-phenyl-6-thioxo- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 6H-1,3-Oxazine-5-carboxamide, 4-(methylthio)-2-phenyl-6-thioxo- involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In biological systems, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-Trifluoromethyl-1,3-oxazin-6-ones: These compounds share the oxazine ring structure but differ in the substituents attached to the ring.
2-Dialkylamino-4-trifluoromethyl-1,3-oxazin-6-ones: Similar in structure but with different functional groups.
Uniqueness
6H-1,3-Oxazine-5-carboxamide, 4-(methylthio)-2-phenyl-6-thioxo- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a thioxo and a methylthio group, along with the phenyl and carboxamide groups, makes it a versatile compound for various chemical transformations and research applications.
Properties
CAS No. |
80532-87-2 |
|---|---|
Molecular Formula |
C12H10N2O2S2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
4-methylsulfanyl-2-phenyl-6-sulfanylidene-1,3-oxazine-5-carboxamide |
InChI |
InChI=1S/C12H10N2O2S2/c1-18-11-8(9(13)15)12(17)16-10(14-11)7-5-3-2-4-6-7/h2-6H,1H3,(H2,13,15) |
InChI Key |
MHWHBZBTWAUSSP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=S)OC(=N1)C2=CC=CC=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


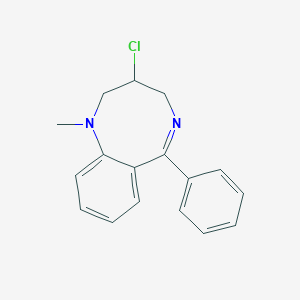
![{[1-(3,5-Di-tert-butyl-4-hydroxyphenyl)propan-2-yl]oxy}(oxo)phosphaniumolate](/img/structure/B14431029.png)
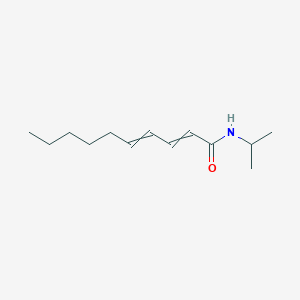
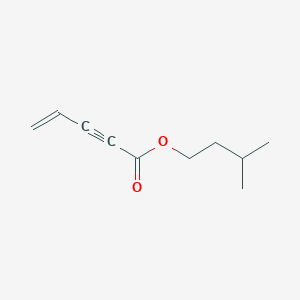
![N,N',N''-{Phosphanetriyltris[(4,1-phenylene)methylene]}tris(N-methylmethanamine)](/img/structure/B14431061.png)
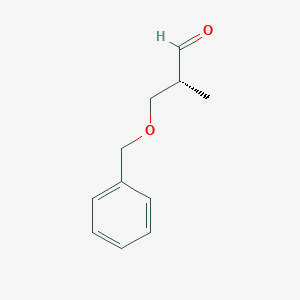

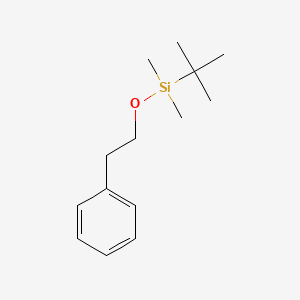
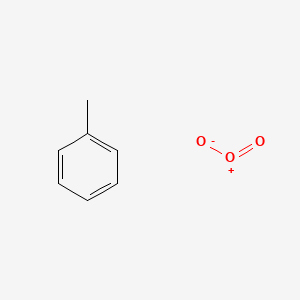
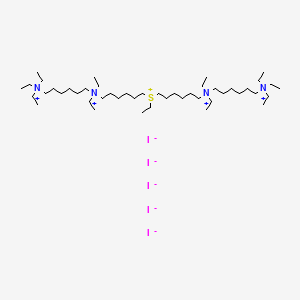
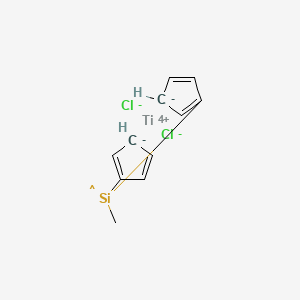
![[(3,4-Dibromo-7-oxabicyclo[4.1.0]heptan-1-yl)methoxy](trimethyl)silane](/img/structure/B14431094.png)
![1-Cyclohexyl-5-{3-[(naphthalen-2-yl)oxy]propyl}-1H-tetrazole](/img/structure/B14431098.png)
![1,2,3,4,5,6,7-Heptachlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14431108.png)
